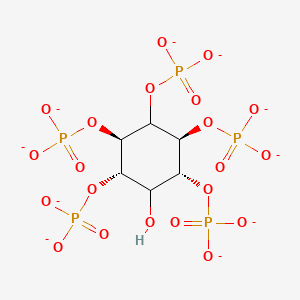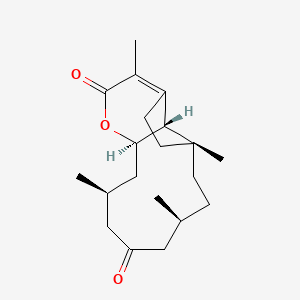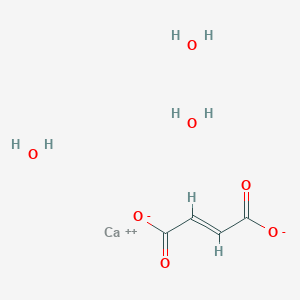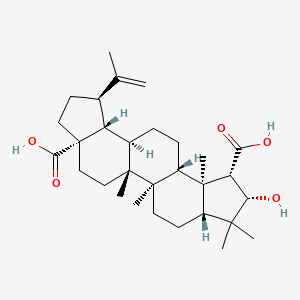
Epiceanothic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiceanothic Acid is a natural product found in Breynia fruticosa and Ziziphus jujuba var. spinosa with data available.
Scientific Research Applications
Synthesis and Biological Evaluation
Epiceanothic acid is a pentacyclic triterpene with a unique structure. Its synthesis from betulin and biological evaluation reveals its potential in various domains. It demonstrates moderate HIV-1 inhibition, suggesting its use in antiviral therapies. Moreover, its derivatives have shown significant inhibitory activity against glycogen phosphorylase, indicating a potential role in anti-diabetic treatments. Additionally, some compounds derived from epiceanothic acid exhibit potent cytotoxicity against human tumor cell lines, making it a candidate for cancer research (Zhang et al., 2011).
Natural Occurrence and Isolation
Epiceanothic acid has been isolated from natural sources such as the seeds of Ziziphus jujuba var. spinosa. Its identification in this plant, along with other compounds, adds to the understanding of the chemical constituents of traditional Chinese medicines (Li et al., 2005).
Pharmacokinetics in Liver Injury
A study on the pharmacokinetics of triterpenic acids, including epiceanothic acid, revealed significant differences in their parameters between normal and acute liver injury rats. This indicates that pathological liver conditions can alter the metabolism and efficacy of these compounds, which is vital for their clinical application and understanding their role in hepatoprotective therapies (Li et al., 2018).
properties
Product Name |
Epiceanothic Acid |
|---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,15S,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35)/t17-,18+,19-,20-,21+,22-,23-,27+,28+,29-,30-/m0/s1 |
InChI Key |
WLCHQSHZHFLMJH-JCYSKKLGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O |
synonyms |
epiceanothic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



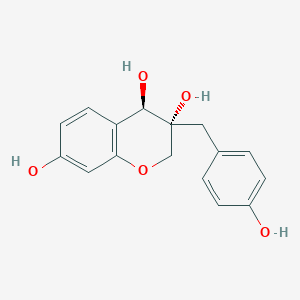

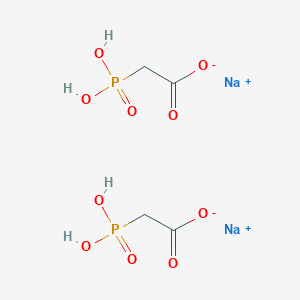
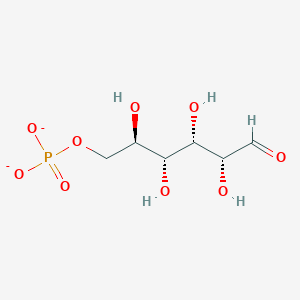
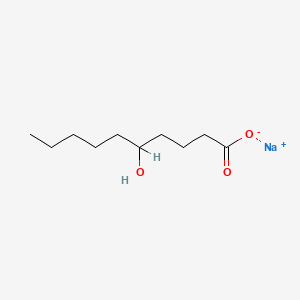


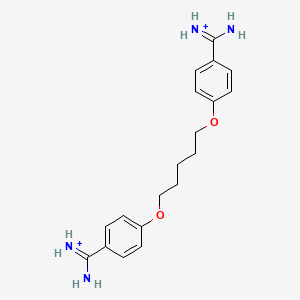
![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
